![molecular formula C21H30N4O2 B10906478 4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}-N-phenylpiperazine-1-carboxamide](/img/structure/B10906478.png)
4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}-N-phenylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]ETHYL}-N~1~-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]ETHYL}-N~1~-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexenone derivative: This step involves the reaction of a suitable cyclohexanone with a methylating agent to introduce the dimethyl groups.
Amination: The cyclohexenone derivative is then reacted with an amine to form the aminoethyl intermediate.
Pyrazine ring formation: The aminoethyl intermediate undergoes cyclization with a suitable reagent to form the tetrahydropyrazine ring.
Carboxamide formation: Finally, the tetrahydropyrazine intermediate is reacted with a carboxylic acid derivative to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]ETHYL}-N~1~-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a suitable catalyst.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-{2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]ETHYL}-N~1~-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used in the study of enzyme interactions and protein binding due to its complex structure and multiple functional groups.
Medicine
In medicine, 4-{2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]ETHYL}-N~1~-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE has potential applications as a pharmaceutical agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]ETHYL}-N~1~-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE involves its interaction with molecular targets such as enzymes, receptors, or proteins. The specific pathways involved depend on the biological context in which the compound is used. For example, in medicinal applications, it may inhibit or activate specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **4-{2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]ETHYL}-N~1~-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE
- **4-{2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]ETHYL}-N~1~-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE
- **4-{2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]ETHYL}-N~1~-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE
Uniqueness
The uniqueness of 4-{2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]ETHYL}-N~1~-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE lies in its combination of functional groups and its potential for diverse applications. Its structure allows for interactions with a wide range of biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C21H30N4O2 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
4-[2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]ethyl]-N-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C21H30N4O2/c1-21(2)15-18(14-19(26)16-21)22-8-9-24-10-12-25(13-11-24)20(27)23-17-6-4-3-5-7-17/h3-7,14,22H,8-13,15-16H2,1-2H3,(H,23,27) |
InChI Key |
WEQYSHSBPPNCDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NCCN2CCN(CC2)C(=O)NC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


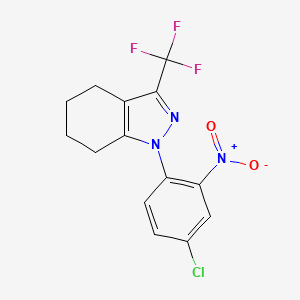
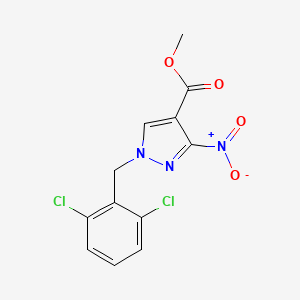

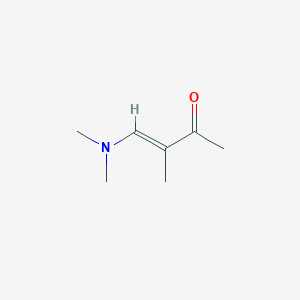
![5-(2-Naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B10906424.png)
![Methyl 3-(2-isopropyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10906428.png)
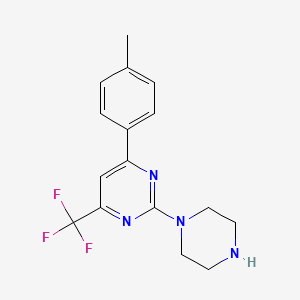
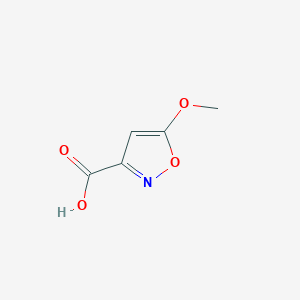
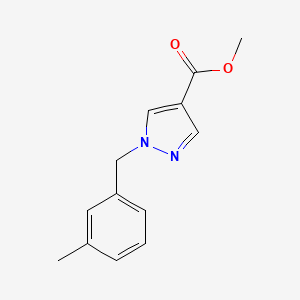
![methyl 1-(2-cyanoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10906449.png)
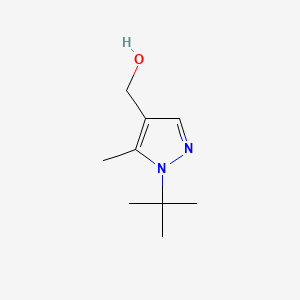
![N'-[1-(2-chlorophenyl)ethylidene]-4-nitro-3-methylbenzohydrazide](/img/structure/B10906471.png)
![1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine](/img/structure/B10906473.png)
![Methyl 3-(2-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10906480.png)
